Gancaonin R

Phytoestrogen screening Estrogen receptor binding Dihydrostilbene pharmacology

Gancaonin R (CAS 134958-53-5) is a prenylated dihydrostilbene belonging to the stilbenoid class, isolated from Glycyrrhiza uralensis (licorice) aerial parts and leaves. Unlike the more abundant isoflavones, flavanones, and chalcones in licorice, Gancaonin R features a 1,2-diphenylethylene core with two prenyl (3-methyl-2-butenyl) substituents at positions 2 and 6, along with four phenolic hydroxyl groups (molecular formula C24H30O4, MW 382.5 g/mol).

Molecular Formula C24H30O4
Molecular Weight 382.5 g/mol
CAS No. 134958-53-5
Cat. No. B12702522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGancaonin R
CAS134958-53-5
Molecular FormulaC24H30O4
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C(=C(C=C1O)O)CC=C(C)C)CCC2=CC(=C(C=C2)O)O)C
InChIInChI=1S/C24H30O4/c1-15(2)5-9-19-18(11-7-17-8-12-21(25)24(28)13-17)20(10-6-16(3)4)23(27)14-22(19)26/h5-6,8,12-14,25-28H,7,9-11H2,1-4H3
InChIKeyQFAPONVNJTUMHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gancaonin R Procurement Guide: Sourcing the Di-Prenylated Dihydrostilbene Distinct from Generic Licorice Flavonoids


Gancaonin R (CAS 134958-53-5) is a prenylated dihydrostilbene belonging to the stilbenoid class, isolated from Glycyrrhiza uralensis (licorice) aerial parts and leaves [1]. Unlike the more abundant isoflavones, flavanones, and chalcones in licorice, Gancaonin R features a 1,2-diphenylethylene core with two prenyl (3-methyl-2-butenyl) substituents at positions 2 and 6, along with four phenolic hydroxyl groups (molecular formula C24H30O4, MW 382.5 g/mol) [1] [2]. This di-prenylated dihydrostilbene scaffold is a relatively rare, low-abundance secondary metabolite, even within Glycyrrhiza species, and is not produced by simple substitution of common licorice flavonoids [1].

Why Gancaonin R Cannot Be Substituted by Common Licorice Flavonoids or Simple Stilbenes


Gancaonin R's di-prenylated dihydrostilbene scaffold is structurally and pharmacologically distinct from the major licorice phenolic classes. While isoflavones (e.g., genistein, daidzein) and chalcones (e.g., isoliquiritigenin) dominate licorice chemoprofiles, the saturated ethylene bridge in Gancaonin R's dihydrostilbene core confers conformational flexibility distinct from the rigid isoflavone chromone ring [1]. Critically, the presence of two prenyl groups significantly increases lipophilicity (XLogP3-AA = 6.6) [2], enhancing membrane permeability and target engagement—properties absent in non-prenylated analogs. Substitution with superficially similar prenylated flavonoids (e.g., gancaonin I, gancaonin G) or the mono-prenylated dihydrostilbenes (gancaonin S, gancaonin T) yields different biological profiles because prenyl count and regiospecific positioning dictate estrogen receptor binding affinity, cytotoxic potency, and antioxidant capacity [1] [3].

Quantitative Differentiation Evidence for Gancaonin R Relative to Closest Structural and Functional Analogs


Higher Bovine Uterine Estrogen Receptor Binding Affinity vs. Dietary Isoflavone Phytoestrogens

In a competitive binding screen using bovine uterine estrogen receptor, the binding affinity of Gancaonin R was reported to be higher than those of the dietary isoflavone phytoestrogens genistein and daidzein [1]. While the original review did not report absolute IC50 or Ki values in the publicly available abstract, the qualitative ranking was explicit: Gancaonin R > genistein ≈ daidzein. In contrast, five other Glycyrrhiza phenols—liquiritigenin (flavanone), isobavachin (prenylflavanone), sigmoidin B (prenylflavanone), glycyrol (prenylated coumestan), and glabrene (pyranoisoflav-3-ene)—exhibited binding affinities only similar to those of genistein or daidzein [1]. This ranks Gancaonin R as the most potent estrogen receptor binder among the six Glycyrrhiza phenols evaluated in this head-to-head screen.

Phytoestrogen screening Estrogen receptor binding Dihydrostilbene pharmacology

Cytotoxic Activity Against HSC-2 Human Oral Squamous Cell Carcinoma: Quantitative IC50 Data

Gancaonin R demonstrated cytotoxic activity against the human oral squamous cell carcinoma cell line HSC-2 with an IC50 value of 0.021 mM (approximately 13 µg/mL) [1]. This quantitative data point was reported alongside a qualifier of 'relatively higher cytotoxic activity,' indicating superior potency compared to other licorice phenolics evaluated in the same screening program (Sakagami et al., 2000). The specific IC50 allows direct comparison of procurement-grade purity and potency across different batches or synthetic preparations of Gancaonin R.

Oral cancer Cytotoxicity assay HSC-2 cell line

Di-Prenylation Pattern Enables Structural and Physicochemical Differentiation from Mono-Prenylated Dihydrostilbenes (Gancaonin S and T)

Gancaonin R is characterized as a di-prenylated dihydrostilbene with prenyl groups at both C-2 and C-6 positions on the A-ring [1] . This distinguishes it from the co-isolated mono-prenylated analogs gancaonin S and gancaonin T, which bear only a single prenyl substituent. The second prenyl group significantly elevates lipophilicity: the predicted XLogP3-AA value for Gancaonin R is 6.6, compared to an estimated lower logP for the less-prenylated analogs [2]. Higher lipophilicity correlates with enhanced passive membrane permeability and intracellular target access—a critical advantage for lead compounds targeting intracellular receptors or enzymes.

Structure-activity relationship Prenylation Lipophilicity-driven targeting

Patented Multi-Functional Cosmetic Utility Not Claimed for Gancaonin S, T, or Common Licorice Flavonoids

A Japanese patent (JP2015093848A) filed by Maruzen Pharmaceuticals explicitly claims Gancaonin R as the active ingredient in antioxidant agents, anti-inflammatory agents, skin-whitening agents, anti-aging agents, and hair growth agents, as well as in skin cosmetics and hair cosmetics incorporating the compound [1] [2]. Notably, this patent does not claim gancaonin S, gancaonin T, or the general class of licorice flavonoids for the same combinatorial set of cosmetic indications. This indicates that the specific structure of Gancaonin R—rather than generic licorice-derived phenolics—was selected as the preferred embodiment based on demonstrated multi-target cosmeceutical bioactivity.

Cosmetic active ingredient Antioxidant agent Anti-aging formulation

Quantified Abundance in Glycyrrhiza uralensis Shoot Tissue vs. Gancaonin Q as a Sourcing Selectivity Marker

USDA phytochemical data for Glycyrrhiza uralensis shoot tissue report a concentration of 14.0 ppm for Gancaonin R, compared to only 1.5 ppm for the co-occurring prenylated flavone Gancaonin Q [1]. This approximately 9.3-fold higher relative abundance in the accessible shoot tissue (versus root-dependent extraction for many licorice flavonoids) has practical implications for extraction yield, cost-efficiency, and sustainable sourcing strategies. The quantifiable abundance difference allows procurement specialists to estimate raw material requirements and predict extractable yield when targeting Gancaonin R specifically, rather than relying on whole-root extracts dominated by glycyrrhizic acid and liquiritin.

Phytochemical profiling Natural product sourcing Biomarker quantification

Evidence-Driven Application Scenarios Where Gancaonin R Provides a Verifiable Procurement Advantage


Phytoestrogen Lead Optimization Programs Requiring Potent ER Binding Beyond Genistein/Daidzein Baselines

In drug discovery programs targeting estrogen receptor-mediated pathways, Gancaonin R offers a validated phytoestrogen scaffold with bovine uterine ER binding affinity exceeding that of genistein and daidzein [1]. Unlike five other Glycyrrhiza phenols that merely match dietary isoflavone binding levels, Gancaonin R was the sole compound in the screen to surpass this baseline [1]. Procurement of Gancaonin R, rather than generic licorice extracts or genistein, is warranted when the research objective requires a structurally novel ER ligand with demonstrated affinity superiority.

Oral Cancer Research Using HSC-2 Cell Lines with a Benchmark-Validated Cytotoxic Agent

Researchers investigating oral squamous cell carcinoma can utilize Gancaonin R as a quantitatively characterized cytotoxic agent with a published HSC-2 IC50 of 0.021 mM (≈13 µg/mL) [1]. This numeric benchmark allows direct potency comparison with other test compounds in the same cell line and enables reproducible experimental design. The documented 'relatively higher' activity compared to co-screened licorice phenolics further supports selection of Gancaonin R over uncharacterized licorice fractions for oral cancer cytotoxicity studies.

Cosmetic Active Ingredient Development with Patent-Backed Multi-Functional Claims

Cosmetic formulation R&D teams developing multi-functional antioxidant, anti-inflammatory, skin-whitening, anti-aging, or hair growth products can leverage the explicit patent claims for Gancaonin R as the active ingredient [1] [2]. This patent protection (JP2015093848A) is specific to Gancaonin R and does not extend to its closest dihydrostilbene analogs (gancaonin S and T), making it the compound of choice for industrial partners seeking intellectual property alignment and regulatory dossier support for licorice-derived cosmetic actives.

Natural Product Sourcing and Extract Standardization Based on Shoot Tissue Abundance Data

Extract manufacturers and quality control laboratories can target Gancaonin R as a specific marker compound in Glycyrrhiza uralensis shoot tissue, where its concentration (14.0 ppm) is nearly an order of magnitude higher than the related prenylated flavone Gancaonin Q (1.5 ppm) [1]. This abundance differential supports economically viable shoot-based extraction protocols—an alternative to root-dependent sourcing for licorice bioactives—and provides a quantifiable target for extract standardization and batch-to-batch consistency verification.

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